molecular formula C32H58 B13785134 Ditridecylbenzene CAS No. 85578-62-7

Ditridecylbenzene

Cat. No.: B13785134
CAS No.: 85578-62-7
M. Wt: 442.8 g/mol
InChI Key: PODLNLIJRFYBJK-UHFFFAOYSA-N
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Description

Ditridecylbenzene, also known as 1,2-ditridecylbenzene, is an organic compound with the molecular formula C32H58. It consists of a benzene ring substituted with two tridecyl groups at the 1 and 2 positions. This compound is characterized by its high molecular weight and hydrophobic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditridecylbenzene can be synthesized through the alkylation of benzene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H6+2C13H27ClAlCl3C6H4(C13H27)2+2HCl\text{C}_6\text{H}_6 + 2\text{C}_{13}\text{H}_{27}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_{13}\text{H}_{27})_2 + 2\text{HCl} C6​H6​+2C13​H27​ClAlCl3​​C6​H4​(C13​H27​)2​+2HCl

Industrial Production Methods

Industrial production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ditridecylbenzene primarily undergoes substitution reactions typical of aromatic compounds. These include electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, and halogenation. Due to the bulky tridecyl groups, the reactivity of the benzene ring is somewhat reduced compared to unsubstituted benzene .

Common Reagents and Conditions

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products

The major products of these reactions are the corresponding nitro, sulfonic acid, and halogenated derivatives of this compound. For example, nitration yields 1,2-ditridecyl-4-nitrobenzene .

Scientific Research Applications

Ditridecylbenzene finds applications in various fields due to its unique properties:

Mechanism of Action

The mechanism of action of ditridecylbenzene in various applications is primarily due to its hydrophobic interactions. In drug delivery, for instance, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The benzene ring provides a stable aromatic core, while the tridecyl groups offer flexibility and hydrophobicity, facilitating interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

    Dioctylbenzene: Similar structure but with octyl groups instead of tridecyl groups.

    Didodecylbenzene: Contains dodecyl groups.

    Dihexadecylbenzene: Substituted with hexadecyl groups.

Uniqueness

Ditridecylbenzene is unique due to the length of its alkyl chains, which imparts distinct physical and chemical properties. Compared to dioctylbenzene and didodecylbenzene, this compound has higher hydrophobicity and a larger molecular size, making it more suitable for specific industrial and research applications .

Properties

CAS No.

85578-62-7

Molecular Formula

C32H58

Molecular Weight

442.8 g/mol

IUPAC Name

1,2-di(tridecyl)benzene

InChI

InChI=1S/C32H58/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-29-25-26-30-32(31)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24,27-28H2,1-2H3

InChI Key

PODLNLIJRFYBJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCC

Origin of Product

United States

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